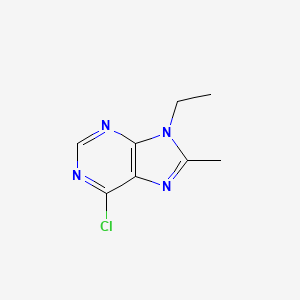

6-Chloro-9-ethyl-8-methyl-9h-purine

Description

Historical Context and Contemporary Relevance of Substituted Purine (B94841) Derivatives

The journey of substituted purine derivatives in research began with the goal of creating antagonists to nucleic acid derivatives. This work, pioneered by researchers like Gertrude B. Elion and George H. Hitchings, led to the development of groundbreaking drugs by intentionally mimicking natural compounds to interfere with biological pathways. chemicalbook.com This rational drug design approach resulted in the synthesis of anticancer drugs such as 6-mercaptopurine (B1684380) and tioguanine. chemicalbook.com

Today, the contemporary relevance of substituted purine derivatives continues to expand. These compounds are investigated for a wide array of pharmacological activities, including their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.net The versatility of the purine scaffold allows for a multitude of chemical modifications, leading to a diverse library of compounds with varied biological activities. tubitak.gov.tr

Overview of 6-Chloro-9-ethyl-8-methyl-9H-purine within the Broader Purine Research Landscape

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components are well-represented in purine chemistry. The 6-chloro substituent is a common feature in many synthetic purine analogs, and the N9 and C8 positions are frequently modified to explore structure-activity relationships. researchgate.nettubitak.gov.tr For instance, research on 6,8,9-trisubstituted purine analogues has been a subject of exploration for their potential biological activities. nih.gov

Academic Research Trajectories for this compound and Analogous Derivatives

Academic research into compounds like this compound generally follows several key trajectories:

Synthesis and Methodology Development: A primary focus is the development of efficient and regioselective methods for the synthesis of substituted purines. This includes the exploration of novel catalysts and reaction conditions to control the substitution pattern on the purine ring. researchgate.netresearchgate.net For example, methods for the direct C-H functionalization and cross-coupling reactions of purine derivatives are active areas of investigation. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents on the purine core to understand how these changes affect the compound's biological activity. This involves creating libraries of analogous derivatives and screening them for specific therapeutic effects.

Exploration of Biological Mechanisms: Once a compound shows promising activity, research efforts are directed towards understanding its mechanism of action at the molecular level. This can involve identifying the specific enzymes or receptors that the compound interacts with.

Given the lack of specific literature on this compound, its research trajectory is largely hypothetical and based on the study of its close analogs.

Physicochemical Properties

| Property | 6-chloro-9-methyl-9H-purine nih.gov | 6-chloro-9-ethyl-9H-purine nist.gov | 6-Chloro-8-methyl-9H-purine sigmaaldrich.com |

| Molecular Formula | C₆H₅ClN₄ | C₇H₇ClN₄ | C₆H₅ClN₄ |

| Molecular Weight | 168.58 g/mol | 182.61 g/mol | 168.58 g/mol |

| CAS Number | 2346-74-9 | 5462-86-2 | 92001-52-0 |

Synthesis of Analogous Compounds

The synthesis of 6-chloro-8-substituted-9-alkylpurines typically involves a multi-step process. A common strategy involves the construction of the purine ring from a substituted pyrimidine (B1678525) precursor. For instance, a general approach to 6-chloro-8-substituted-9H-purines involves the one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes. researchgate.net Another method involves the treatment of a 6-halo-4,5-diaminopyrimidine with a substituted aromatic acid. tsijournals.com

For a specific compound like this compound, a plausible synthetic route could start from 4,5-diamino-6-chloropyrimidine. This intermediate could then be reacted with a source of the 8-methyl group, followed by N9-alkylation with an ethylating agent. The regioselectivity of the N-alkylation step is a common challenge in purine synthesis, often yielding a mixture of N7 and N9 isomers. nih.gov

Spectroscopic Data of an Analogous Compound

While specific spectroscopic data for this compound is not available, the data for the closely related 6-chloro-9-methyl-9H-purine can provide some insight into the expected spectral features.

| Spectroscopic Data for 6-chloro-9-methyl-9H-purine | |

| InChI nih.gov | InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 |

| InChIKey nih.gov | UEZNSCCMEMUEMO-UHFFFAOYSA-N |

| SMILES chemsynthesis.com | C[N]1C=NC2=C1N=CN=C2Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-9-ethyl-8-methylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |

InChI Key |

MHGFRRCKBUUXGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC2=C1N=CN=C2Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Ethyl 8 Methyl 9h Purine

Advanced Synthetic Routes for the Purine (B94841) Core and N9-Alkylation

The construction of the 6-Chloro-9-ethyl-8-methyl-9H-purine framework involves the initial formation of the purine core, followed by selective alkylation at the N9 position.

Regioselective N9-Ethylation Strategies for 6-Chloropurine (B14466) Precursors

Direct alkylation of 6-chloropurine typically yields a mixture of N7 and N9 isomers, with the N9-alkylated product being the major isomer. researchgate.net To achieve regioselective N9-ethylation, specific strategies are employed. One common approach involves the reaction of 6-chloropurine with an ethylating agent, such as ethyl halide, in the presence of a base. While this method can produce a mixture of isomers, the N9-isomer is generally favored. researchgate.net

The choice of reaction conditions can influence the regioselectivity. For instance, the use of N,N-diisopropylethylamine (DIPEA) as a base in the reaction of 2,6-dichloropurine (B15474) with morpholine (B109124) has been shown to favor C6 substitution, which is then followed by N9-alkylation. researchgate.net It was observed that using more than one equivalent of DIPEA could decrease the yield of the desired product. researchgate.net

Another approach to control regioselectivity is through the use of protecting groups or by employing multi-step synthetic sequences that unambiguously lead to the desired N9-substituted purine. acs.org

Optimization of Reaction Conditions and Yields in Purine Synthesis

The synthesis of purine derivatives often involves optimizing reaction conditions to maximize yields and minimize side products. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of 6-chloro-8-substituted-9H-purine derivatives, a one-pot condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes using cellulose (B213188) sulfuric acid as a catalyst has been reported. researchgate.netresearchgate.net This method offers advantages such as high to excellent yields, short reaction times, and the ability to recover and reuse the catalyst. researchgate.netresearchgate.net Another efficient method utilizes silver supported on silica (B1680970) (Ag/SiO2) as a heterogeneous catalyst for the one-pot reaction of 6-chloropyrimidines and substituted acids, also resulting in excellent yields and short reaction times. researchgate.net

In the context of N-alkylation, studies on tert-butylation of 6-chloropurine have shown that the choice of Lewis acid catalyst (e.g., SnCl₄, TiCl₄), solvent (e.g., 1,2-dichloroethane, acetonitrile), temperature, and reaction time significantly impact the regioselectivity and yield of the N7 and N9 isomers. acs.orgnih.gov For instance, using SnCl₄ as a catalyst in acetonitrile (B52724) at 80°C favored the formation of the N9-tert-butyl-6-chloropurine isomer. acs.orgnih.gov

| Catalyst | Solvent | Temperature | Time | Product(s) | Yield | Reference |

| Cellulose Sulfuric Acid | Solvent-free | Not specified | Short | 6-chloro-8-substituted-9H-purines | High to excellent | researchgate.netresearchgate.net |

| Ag/SiO2 | Not specified | Not specified | Short | 6-chloro-8-substituted-9H-purines | Excellent | researchgate.net |

| SnCl₄ | Acetonitrile | 80 °C | 5 h | N9-tert-butyl-6-chloropurine | 39% | acs.orgnih.gov |

Selective Functionalization at C6 and C8 Positions

The chlorine atom at the C6 position and the methyl group at the C8 position of this compound are key sites for further chemical modifications.

Nucleophilic Aromatic Substitution at C6-Chlorine for Diverse Derivatization

The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups by reacting the 6-chloropurine derivative with different nucleophiles. researchgate.netnih.gov

Common nucleophiles used for this purpose include amines, thiols, and alkoxides, leading to the formation of C6-amino, C6-thio, and C6-alkoxy purine derivatives, respectively. rsc.org For example, the reaction of 6-chloropurine nucleosides with various mild nucleophiles under microwave irradiation in solvent-free conditions has been shown to be an efficient method for C6-functionalization, providing good to high isolated yields in short reaction times. rsc.org

Furthermore, C6-alkylation can be achieved through SNAr-based reactions. The reaction of 6-chloropurine derivatives with 3-alkyl-acetylacetone under microwave irradiation provides a selective route to C6-alkylated purine analogues in good to excellent yields. nih.gov

Strategies for C8-Methylation and Introduction of Other Substituents

The introduction of a methyl group at the C8 position can be accomplished through various synthetic strategies. One common method involves the cyclization of a suitably substituted pyrimidine (B1678525) precursor. For instance, the condensation of 6-chloropyrimidine-4,5-diamine with an appropriate aldehyde can lead to the formation of 6-chloro-8-substituted-9H-purines. researchgate.netresearchgate.net To introduce a methyl group at C8, acetaldehyde (B116499) or a related synthon would be used.

Another strategy for introducing substituents at the C8 position involves the direct functionalization of a pre-formed purine ring.

Molecular and Cellular Biological Investigations of 6 Chloro 9 Ethyl 8 Methyl 9h Purine and Its Analogues

Molecular Interactions with Biological Targets

The biological activity of 6-chloropurine (B14466) and its derivatives is often attributed to their ability to mimic endogenous purines, thereby interacting with a wide array of cellular components. These interactions can lead to the disruption of essential cellular processes.

Direct Binding Studies with Enzymes and Receptors

Direct binding studies on 6-Chloro-9-ethyl-8-methyl-9H-purine are not extensively detailed in publicly available research. However, research on analogous compounds provides insight into their potential molecular targets. For instance, the analogue 6-Chloro-9-(β-D-ribofuranosyl)purine has been shown to bind to hydroxymethylbilane (B3061235) synthase (HMBS). biosynth.com This interaction inhibits the production of tetrahydrobiopterin (B1682763) (THB), a crucial cofactor in the synthesis of nitric oxide (NO), an important signaling molecule. biosynth.com

Furthermore, the electrophilic nature of the 6-chloropurine moiety suggests a potential for covalent bond formation with target enzymes, which could lead to effective and irreversible inhibition. nih.gov This reactivity is a key aspect of their biological activity. Structure-activity relationship (SAR) studies on various 6-chloropurine analogues have indicated that the chlorine atom at the 6-position is often important for their biological effects. nih.gov

| Compound Analogue | Target Enzyme/Receptor | Observed Interaction | Reference |

| 6-Chloro-9-(β-D-ribofuranosyl)purine | Hydroxymethylbilane synthase (HMBS) | Binding and inhibition | biosynth.com |

| 6-chloropurine moiety | Target Enzymes (general) | Potential for covalent bond formation | nih.gov |

Interference with Nucleic Acid Metabolism (DNA and RNA Synthesis)

A primary mechanism of action for many purine (B94841) analogues is their interference with nucleic acid synthesis. ontosight.ai After cellular uptake, these compounds can be metabolized and incorporated into DNA and RNA, leading to the inhibition of replication and transcription. biosynth.comontosight.ai This disruption of nucleic acid metabolism is a key contributor to their observed antiproliferative and antiviral activities. ontosight.ainih.gov

The analogue 6-Chloro-9-(β-D-ribofuranosyl)purine, for example, is known to inhibit the synthesis of DNA, RNA, and proteins. biosynth.com Purine nucleoside analogues, as a class, are recognized for their broad antitumor activity, which is largely dependent on their ability to inhibit DNA synthesis and induce apoptosis. medchemexpress.com The de novo synthesis of both purine and pyrimidine (B1678525) nucleotides is essential for T cell proliferation, and inhibitors of purine synthesis can effectively block this process. nih.gov

Mechanisms of Cellular Response in Research Models

The interaction of 6-chloropurine analogues with cellular targets triggers a cascade of events within the cell, leading to defined cellular responses such as apoptosis and cell cycle arrest. These mechanisms are central to their potential as research tools and as scaffolds for therapeutic development.

Induction of Apoptosis Pathways in Research Cell Lines (e.g., Caspase Activation, PARP Cleavage)

A significant cellular response to treatment with 6-chloropurine analogues is the induction of apoptosis, or programmed cell death. nih.gov Studies on new series of purine nucleosides based on a 6-chloropurine scaffold have demonstrated their ability to induce apoptosis in various human carcinoma cell lines. nih.govresearchgate.net

The apoptotic process induced by these compounds is often associated with the activation of caspases, a family of cysteine proteases that execute the cell death program. For instance, the related purine analogue cladribine (B1669150) has been shown to induce PARP (poly(ADP-ribose) polymerase) cleavage and the activation of caspase-8 and caspase-3 in multiple myeloma cell lines. researchgate.net The cleavage of PARP by caspases is a well-established hallmark of apoptosis.

Cell Cycle Arrest and Progression Modulation

In addition to inducing apoptosis, 6-chloropurine analogues can also modulate the cell cycle, often causing arrest at specific checkpoints. nih.gov A study on new antitumor 6-chloropurine nucleosides found that they induce a G2/M cell cycle arrest in cancer cell lines. nih.govresearchgate.net This arrest prevents the cells from entering mitosis and further proliferating.

The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). Purine and pyrimidine nucleotides play differential roles in this regulation; purines are critical for the G1 to S phase transition and for progression through the S phase. nih.gov By interfering with purine metabolism, 6-chloropurine analogues can effectively halt cell cycle progression. For example, certain 2,6-diamino-substituted purine derivatives have been shown to cause cell cycle arrest in the G2/M phase, which is thought to be due to incorrect mitotic spindle formation. nih.gov

| Cellular Response | Research Model | Key Findings | Reference |

| Apoptosis Induction | Human carcinoma cell lines | New 6-chloropurine nucleosides induce apoptosis. | nih.govresearchgate.net |

| Cell Cycle Arrest | Cancer cell lines | G2/M phase arrest induced by 6-chloropurine nucleosides. | nih.govresearchgate.net |

| Cell Cycle Arrest | HCT116 cells | 2,6-diamino-substituted purine derivatives cause G2/M arrest. | nih.gov |

Mechanisms of Action in Antiproliferative Activity

The antiproliferative activity of 6-chloropurine and its analogues is a result of the combined effects of inhibiting nucleic acid synthesis, inducing apoptosis, and causing cell cycle arrest. nih.govnih.gov These compounds have been evaluated against a variety of human tumor cell lines and have shown notable cytotoxic effects. nih.gov

The conversion of 6-chloropurine to its active metabolites is thought to be involved in its antitumor activity. medchemexpress.com The versatility of the 6-chloropurine scaffold allows for the synthesis of a wide range of derivatives with potent antiproliferative properties against various cancer cell lines, including those of the breast, colon, and melanoma. nih.gov The development of purine-based inhibitors continues to be an active area of research, with some analogues targeting key enzymes involved in cell proliferation and survival.

Specific Enzyme and Protein Target Modulation

Substituted purines have been extensively studied for their ability to modulate the activity of various critical cellular proteins. Their structural similarity to endogenous purines allows them to interact with the binding sites of enzymes and other proteins, leading to inhibition or altered function.

Purine analogues are well-recognized as a privileged scaffold for the development of protein kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them a prime target for therapeutic intervention. nih.gov

Cyclin-Dependent Kinases (CDKs): A variety of 2,6,9-trisubstituted purine derivatives have been synthesized and shown to be potent inhibitors of CDKs, which are key regulators of the cell cycle. nih.gov Overactivity of CDKs is a common feature in cancer, and their inhibition can lead to cell cycle arrest and apoptosis. nih.gov For instance, a series of 2-substituted-6-biarylmethylamino-9-cyclopentylpurine derivatives demonstrated significant CDK inhibitory and antiproliferative effects. nih.gov One potent compound from this series exhibited strong cytotoxicity against a human melanoma cell line, which was correlated with robust inhibition of CDK1 and CDK2. nih.gov Computational modeling suggests that substitutions at the C6 position of the purine ring are crucial for high-affinity binding to the CDK2 active site. nih.gov

Death-Associated Protein Kinase 1 (DAPK-1): DAPK-1 is a calcium/calmodulin-regulated serine/threonine kinase involved in mediating cell death by apoptosis. Libraries of 6,8,9-poly-substituted purines have been screened for their effects on cancer cells, leading to the identification of DAPK-1 as a key target. acs.org In one study, a purine analogue, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was identified as the most active antiproliferative agent against a T-cell leukemia cell line. acs.org Subsequent kinase profiling revealed that DAPK-1 was significantly inhibited. This compound displayed an IC₅₀ value of 2.5 µM against recombinant DAPK1, supporting the hypothesis that its pro-apoptotic effects are mediated through DAPK-1 inhibition. acs.org

| Compound Analogue Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2,6,9-Trisubstituted Purines | CDK1, CDK2 | Potent inhibition correlated with cytotoxicity in melanoma cells. | nih.gov |

| 6,8,9-Poly-substituted Purines | DAPK-1 | A lead compound showed an IC₅₀ of 2.5 µM and induced apoptosis in leukemia cells. | acs.org |

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in oncogenic pathways. nih.gov Hsp90 has four human isoforms, including the cytosolic Hsp90α/β, the mitochondrial TRAP1, and Grp94, which is located in the endoplasmic reticulum (ER). nih.govacs.org Grp94 is a particularly interesting target as it regulates a more restricted set of client proteins, potentially allowing for more targeted therapeutic effects. acs.org

Researchers have identified a novel allosteric pocket within the N-terminal domain of Grp94 that can be exploited to design highly selective inhibitors. acs.org A series of purine-scaffold compounds has been developed to target this site. Through extensive structure-activity relationship (SAR) studies, derivatives with significant potency and selectivity for Grp94 over other Hsp90 paralogs have been engineered. acs.org One such derivative, 18c , demonstrated a potent IC₅₀ of 0.22 µM for Grp94, with over 100-fold selectivity against Hsp90α/β and 33-fold selectivity against TRAP1. acs.org The cellular activity of this compound, confirmed through functional assays, highlights the potential of purine analogues as selective modulators of Grp94 for diseases including cancer and inflammatory conditions. acs.org

| Compound | Target | IC₅₀ | Selectivity | Reference |

|---|---|---|---|---|

| 18c (Purine-scaffold derivative) | Grp94 | 0.22 µM | >100-fold vs Hsp90α/β; 33-fold vs TRAP1 | acs.org |

Protease inhibitors act by binding to viral protease enzymes, blocking the cleavage of large polyprotein precursors into their functional subunits. youtube.com This action is essential for preventing the assembly of new, infectious virus particles. youtube.com While purine analogues have shown broad-spectrum activity against various enzymes, extensive documentation specifically characterizing this compound or its direct analogues as classical protease inhibitors is not prominent in the reviewed literature. Their primary mechanisms of action are more frequently attributed to kinase inhibition and antimetabolite activity.

Antiviral Mechanisms of Action

The structural similarity of purine analogues to natural nucleosides makes them effective antiviral agents. They can interfere with viral replication by acting as chain terminators during nucleic acid synthesis or by inhibiting key viral enzymes.

The 6-chloropurine moiety, in particular, has been identified as a critical component for antiviral activity. nih.govnih.gov Nucleoside analogues incorporating 6-chloropurine have demonstrated efficacy against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). nih.govnih.gov It is hypothesized that the electrophilic nature of the 6-chloropurine ring may allow it to form a covalent bond with a target enzyme, leading to irreversible inhibition. nih.gov

Derivatives of 6-chloropurine have also been explored for activity against other viruses. For instance, a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, synthesized from a 6-chloro-2-(trifluoromethyl)-9H-purine intermediate, showed potent activity against human rhinovirus serotype 1B. bldpharm.com Furthermore, purine analogues like azathioprine, which is a prodrug of 6-mercaptopurine (B1684380), and its derivatives exhibit antiviral effects by inhibiting de novo purine synthesis, thereby depleting the pool of nucleotides available for viral replication. mdpi.com This mechanism has been shown to impede the replication of viruses such as the Influenza A virus by disrupting the synthesis of viral glycoproteins. mdpi.com

Role as Antimetabolites and Substrate Analogs in Biochemical Pathways

Purine analogues function as antimetabolites by mimicking endogenous purines (adenine and guanine) and interfering with the synthesis of nucleic acids. nih.gov This interference can occur through several mechanisms, including the inhibition of enzymes involved in nucleotide biosynthesis or by being incorporated into DNA or RNA, leading to chain termination or a non-functional nucleic acid strand. nih.govwikipedia.org

Their primary use as antimetabolites is in cancer chemotherapy. wikipedia.org For example, 6-Chloro-9-(b-D-ribofuranosyl)purine is a purine analog that inhibits the synthesis of DNA, RNA, and protein. biosynth.com The inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo purine biosynthesis pathway, is a well-established mechanism for the antiviral and immunosuppressive effects of purine analogues like ribavirin (B1680618) and mizoribine. nih.gov By depleting the intracellular pools of guanine (B1146940) nucleotides, these compounds effectively halt the replication of cells and viruses that are highly dependent on this pathway. nih.gov The conversion of 6-chloropurine to S-(6-purinyl)glutathione and subsequently to 6-mercaptopurine may also be involved in its antitumor activity. medchemexpress.com

Exploratory Biological Evaluation Mechanisms

The versatile purine scaffold has led to its investigation in a wide range of biological contexts beyond oncology and virology.

In agriculture, herbicide safeners are compounds used to protect crops from herbicide injury without affecting the herbicide's efficacy against target weeds. acs.orgacs.org Recently, novel purine derivatives have been designed and evaluated as potential herbicide safeners. nih.govacs.orgacs.org These compounds were developed to mitigate the phytotoxicity of the herbicide mesosulfuron-methyl (B1676312) in wheat. nih.govacs.org

The mechanism of action involves the purine derivative competitively binding to the active site of acetolactate synthase (ALS), an essential enzyme for plants that is the target of mesosulfuron-methyl. nih.govnih.gov By competing with the herbicide, the safener protects the crop's enzyme. Bioactivity assays demonstrated that several pyrazole (B372694) purine derivatives could effectively reduce herbicide-induced phytotoxicity in wheat, with some compounds showing higher safety activity than the commercial safener mefenpyr-diethyl. nih.govnih.gov Molecular docking studies have supported the competitive binding mechanism, highlighting the potential of purine derivatives in the development of new herbicide safeners. nih.gov

| Compound Class | Herbicide | Crop | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl isoxazole/pyrazole purine derivatives | Mesosulfuron-methyl | Wheat | Competitive binding to the ALS active site. | nih.gov |

| Ester-substituted pyrazole purine derivatives | Mesosulfuron-methyl | Wheat | Competitive binding to the ALS active site. | nih.gov |

Emerging research has pointed to the involvement of the purinergic system, which includes adenosine (B11128) and ATP signaling, in the pathophysiology of schizophrenia. journalijar.comnih.gov This has led to the exploration of purine-modulating compounds for potential antipsychotic effects. Alterations in purine metabolism and elevated levels of purines have been observed in patients with schizophrenia, suggesting a link between purinergic signaling, inflammation, and psychotic symptoms. nih.govplos.org

Allopurinol, a purine analogue that inhibits xanthine (B1682287) oxidase, has been investigated as an adjunctive treatment for schizophrenia. journalijar.com Its proposed mechanism involves modulating adenosine metabolism, which may help rebalance (B12800153) the dopaminergic and glutamatergic systems implicated in the disorder. journalijar.com Furthermore, some existing antipsychotic drugs have been found to negatively modulate the P2X7 receptor, a key component of purinergic signaling, suggesting this may be part of their therapeutic action. nih.gov While clinical results are still emerging, targeting the purine pathway represents a novel exploratory mechanism for antipsychotic drug development. journalijar.complos.org

Structure Activity Relationship Sar Studies of 6 Chloro 9 Ethyl 8 Methyl 9h Purine Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The substituents at the C6, N9, and C8 positions of the purine (B94841) ring play a crucial role in defining the biological profile of the 6-Chloro-9-ethyl-8-methyl-9H-purine scaffold.

Influence of C6-Substituent Modifications

The chlorine atom at the C6 position of the purine ring is a key handle for synthetic modification, allowing for the introduction of a wide variety of substituents through nucleophilic substitution reactions. These modifications have a profound impact on the biological activity of the resulting derivatives.

Studies on various purine scaffolds have demonstrated that replacing the C6-chloro group with different moieties, such as amino, alkoxy, and thio groups, can significantly alter their interaction with biological targets. For instance, in the context of kinase inhibitors, the C6 position is critical for establishing key hydrogen bond interactions with the hinge region of the kinase domain. The introduction of an amino group at this position, for example, can act as a hydrogen bond donor and acceptor, enhancing binding affinity. nih.gov

In a study on 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl system connected at the C6 position of the purine ring was beneficial for cytotoxic activity against various cancer cell lines. tubitak.gov.tr This suggests that larger, more complex substituents at this position can be well-tolerated and can contribute to enhanced biological effects.

Furthermore, the synthesis of 6-substituted purine and 9-β-D-ribofuranosyl purine analogues has shown that the nature of the C6-substituent, in combination with modifications at other positions, plays an important role in their ability to interact with DNA and RNA and inhibit the growth of cancer cells. nih.gov For example, certain 6-amino side chains were found to be crucial for the biological activities of these nucleoside analogues. nih.gov

The following table summarizes the impact of various C6-substituents on the activity of purine derivatives, based on findings from related scaffolds.

| C6-Substituent | General Impact on Biological Activity | Reference |

| Chloro | Serves as a versatile synthetic intermediate for further modification. | researchgate.net |

| Amino | Can act as a hydrogen bond donor/acceptor, often enhancing binding to kinase hinge regions. | nih.gov |

| Arylpiperazinyl | Can lead to increased cytotoxic activity against cancer cells. | tubitak.gov.tr |

| Alkoxy | Can modulate activity, with some derivatives showing apoptotic induction and G2/M arrest in cancer cells. | nih.gov |

| Thio | Derivatization to thio-purines and their gold complexes has shown strong cytotoxic effects. | nih.gov |

Effects of N9-Alkyl Group Alterations (e.g., Ethyl vs. Methyl, Cyclopropylmethyl)

The N9 position of the purine ring is another critical site for modification, with alterations to the alkyl group significantly influencing the compound's biological activity and selectivity. The size, shape, and lipophilicity of the N9-substituent can affect how the molecule fits into the binding pocket of its target protein.

Research on 6-substituted-9-alkylpurines has demonstrated that even subtle changes in the N9-alkyl group can lead to significant differences in biological activity. researchgate.net For example, a study on 2,6-dichloro-9-alkylpurines showed that the nature of the alkyl group influenced the yield and regioselectivity of subsequent amination reactions at the C6 position. researchgate.net

While direct comparative studies of ethyl versus methyl versus cyclopropylmethyl on the 6-chloro-8-methyl-9H-purine scaffold are limited in the public domain, research on related purine kinase inhibitors suggests that such modifications can fine-tune selectivity. For instance, in a series of 2,7,9-trisubstituted 8-oxopurines, the size of the cycloalkyl moiety at the N9 position influenced the inhibitory potency against FLT3 kinase. imtm.cz

The table below illustrates the general effects of altering the N9-alkyl group on the biological activity of purine derivatives.

| N9-Alkyl Group | General Impact on Biological Activity | Reference |

| Methyl | Often serves as a baseline for comparison in SAR studies. nih.govnih.gov | nih.govnih.gov |

| Ethyl | A common substituent in many biologically active purines. bldpharm.com | bldpharm.com |

| Cyclopentyl | Found to be compatible with potent anticancer activity in 6,8,9-trisubstituted purines. | tubitak.gov.tr |

| Cyclopropylmethyl | Can introduce conformational constraints and alter binding interactions. | researchgate.net |

| Butyl | Used in the synthesis of 6-Amino-9-butyl-9H-purine-8-thiol. | bldpharm.com |

Contribution of C8-Methyl Group and Its Substitutions to SAR

The C8 position of the purine ring also contributes to the structure-activity relationship of its derivatives. The presence of a methyl group at this position can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

In a study of 6,8,9-trisubstituted purine analogues, the introduction of a phenyl group at the C8 position was found to be a key feature for potent anticancer activity. tubitak.gov.trnih.gov This highlights the potential for larger aromatic substituents at this position to form favorable interactions within the binding site.

Conversely, in other purine scaffolds, the C8 position may be more sensitive to substitution. For example, in the development of MTH1 inhibitors, modifications at the C8 position were explored to optimize potency. nih.gov

While specific studies on the substitution of the C8-methyl group in 6-chloro-9-ethyl-9H-purine are not widely available, research on related purine derivatives provides some insights. For example, the synthesis of 6-chloro-8-substituted-9[H]-purine derivatives has been reported, indicating that this position is amenable to a variety of substituents. nih.gov

The following table summarizes the potential impact of modifications at the C8 position based on related purine scaffolds.

| C8-Substituent | General Impact on Biological Activity | Reference |

| Methyl | Can provide a balance of steric bulk and lipophilicity. | sigmaaldrich.com |

| Phenyl | Can lead to potent anticancer activity in 6,8,9-trisubstituted purines. | tubitak.gov.trnih.gov |

| Hydrogen | Often used as a reference to evaluate the effect of C8-substitution. | |

| Bromo | Can serve as a synthetic handle for further functionalization. |

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. Conformational analysis and molecular recognition studies, often employing techniques like X-ray crystallography and molecular docking, provide insights into how these molecules bind to their target proteins.

While a crystal structure for this compound itself is not publicly available, the crystal structure of the related compound 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine has been determined. chemicalbook.com This study revealed that the benzene (B151609) ring makes a significant dihedral angle with the purine ring, and the crystal packing is influenced by intermolecular π–π stacking interactions and hydrogen bonds. chemicalbook.com Such analyses provide a foundational understanding of the spatial arrangement and intermolecular forces that can govern the binding of purine derivatives.

Molecular docking studies on various purine-based inhibitors have been instrumental in elucidating their binding modes. For instance, docking of purine derivatives into the active site of enzymes like MTH1 has helped to understand the structure-activity relationships and guide the design of more potent inhibitors. nih.gov These computational models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for molecular recognition.

Insights from Comparative Studies with Related Purine Scaffolds

Comparing the structure-activity relationships of this compound derivatives with those of other purine scaffolds provides a broader understanding of their potential as therapeutic agents. Purine analogues are a well-established class of kinase inhibitors, and comparisons with compounds like roscovitine (B1683857) and other 2,6,9-trisubstituted purines can highlight the unique features of the this compound core. nih.govresearchgate.net

For example, many potent kinase inhibitors feature a hydrogen-bond-donating group at the C6 position to interact with the kinase hinge region. The C6-chloro group in the title compound can be considered a precursor to such functionalities. researchgate.net

Studies on 8-azapurine (B62227) derivatives, which are analogues of purines with a nitrogen at the 8-position, have also provided valuable SAR insights. nih.gov These compounds have been investigated as antiplatelet agents, and their activity is influenced by substituents at the N6 position. nih.gov

Furthermore, the development of purine-based MTH1 inhibitors has revealed that the purine scaffold can be effectively utilized to target enzymes involved in DNA repair. nih.gov The SAR from these studies can inform the design of this compound derivatives for a range of biological targets.

Computational and Theoretical Chemistry Approaches in Purine Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of purine (B94841) research, docking is instrumental in understanding how a purine derivative like 6-Chloro-9-ethyl-8-methyl-9h-purine might interact with a biological target, such as an enzyme or a receptor. For instance, purine analogues are known to target a variety of proteins, including kinases and polymerases. nih.govacs.org The process involves placing the ligand (the purine derivative) into the binding site of the target protein and evaluating the interaction energy. This energy is calculated based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. nih.govnih.gov MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes of both the ligand and the protein. nih.gov An MD simulation of a this compound-kinase complex would reveal the stability of the initial binding pose, the flexibility of the ligand within the binding site, and the specific atomic interactions that contribute most to the binding free energy. This information is crucial for optimizing the lead compound to enhance its potency and selectivity. nih.gov

Table 1: Illustrative Molecular Docking and Dynamics Data for a Purine Derivative

| Parameter | Description | Illustrative Value |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding. | -8.5 kcal/mol |

| Key Interactions | Specific amino acid residues in the target's active site interacting with the ligand. | Hydrogen bonds with backbone atoms of the kinase hinge region. |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the ligand over the course of an MD simulation, indicating stability. | 1.5 Å |

| Binding Free Energy (MM/PBSA) | A more accurate estimation of binding affinity calculated from MD simulation snapshots. | -45 kcal/mol |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Molecular Properties

Quantum chemical calculations offer a powerful means to investigate the electronic structure and reactivity of molecules like this compound. nih.govrsc.org These methods can be used to elucidate reaction mechanisms and predict various molecular properties. For example, understanding the mechanism of purine synthesis is fundamental for designing inhibitors of this pathway, which is a key target in cancer therapy. microbenotes.comprolekare.cz

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the transition states and intermediates of the reactions involved in the synthesis of purine derivatives. This allows for the calculation of activation energies, providing insights into the reaction kinetics. rsc.org For this compound, these calculations could help optimize synthetic routes by identifying the most favorable reaction conditions.

Furthermore, quantum chemistry is used to calculate a wide range of molecular properties that are crucial for understanding the behavior of a drug molecule. These properties include:

Electron Distribution and Molecular Electrostatic Potential (MEP): These properties reveal the electron-rich and electron-poor regions of a molecule, which are important for predicting non-covalent interactions with a biological target.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability.

Dipole Moment: This property is important for solubility and transport across biological membranes.

Table 2: Illustrative Quantum Chemical Properties for a Purine Derivative

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 3.1 Debye |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govtandfonline.com For purine derivatives, QSAR studies can be used to predict the anticancer activity, toxicity, or other biological effects of new, unsynthesized compounds. nih.govmdpi.com

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For a compound like this compound, descriptors would quantify the properties of the purine core and its substituents.

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical model that correlates the descriptors with the observed biological activity. tandfonline.comresearchgate.net A successful QSAR model can then be used to predict the activity of new purine derivatives, helping to prioritize which compounds to synthesize and test. This predictive capability significantly accelerates the drug discovery process. mdpi.com

Table 3: Examples of Descriptors Used in QSAR Studies of Purine Derivatives

| Descriptor Type | Example Descriptor | Description |

| Electronic | Atomic Partial Charges | Distribution of electron density across the molecule. |

| Steric | Molar Refractivity | A measure of the volume occupied by an atom or group of atoms. nih.gov |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Topological | Wiener Index | A descriptor based on the graph representation of the molecule. |

Virtual Screening and De Novo Design of Novel Purine Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com In the context of purine research, virtual screening can be used to identify novel purine derivatives with potential therapeutic activity. mdpi.com The process typically involves docking a large library of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. nih.gov This allows researchers to screen millions of compounds in a fraction of the time and cost of experimental high-throughput screening.

De novo design, on the other hand, is a computational method for designing new molecules from scratch. nih.gov Instead of screening existing compounds, de novo design algorithms build new molecules atom by atom or fragment by fragment within the binding site of a target. For purine derivatives, a de novo design approach could start with the purine scaffold and then explore different substituents at various positions to optimize the interactions with the target protein. This can lead to the discovery of novel chemical structures with improved potency and selectivity.

Both virtual screening and de novo design are powerful tools for the discovery of new purine-based drugs. By leveraging these computational approaches, researchers can more efficiently explore the vast chemical space of purine derivatives and identify promising candidates for further development.

Advanced Analytical Methodologies for Characterization in Academic Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to determining the precise molecular structure and composition of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural assignment of organic molecules like 6-Chloro-9-ethyl-8-methyl-9H-purine. While specific NMR data for this exact compound is not widely published, the analysis of closely related purine (B94841) analogues provides a clear indication of the expected spectral features.

For instance, in the ¹H NMR spectrum of the related compound 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, distinct signals corresponding to the different proton environments are observed. nih.gov The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with chemical shifts influenced by the neighboring nitrogen atom. The methyl group at the C8 position would appear as a sharp singlet. The proton on the purine ring (C2-H) would also present as a singlet.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework. In related 6,8,9-trisubstituted purines, the carbon atoms of the purine core and the substituents resonate at characteristic chemical shifts, allowing for their unambiguous assignment. nih.gov For this compound, distinct peaks would be expected for the two carbons of the ethyl group, the methyl carbon at C8, and the carbons of the purine ring system. The chemical shifts would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms within the purine structure.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.4 | Triplet | -CH₂CH ₃ |

| ¹H | ~4.2 | Quartet | -CH ₂CH₃ |

| ¹H | ~2.5 | Singlet | C8-CH ₃ |

| ¹H | ~8.5 | Singlet | C2-H |

| ¹³C | ~15 | Singlet | -CH₂C H₃ |

| ¹³C | ~40 | Singlet | -C H₂CH₃ |

| ¹³C | ~14 | Singlet | C8-C H₃ |

| ¹³C | ~152 | Singlet | C 2 |

| ¹³C | ~151 | Singlet | C 4 |

| ¹³C | ~131 | Singlet | C 5 |

| ¹³C | ~153 | Singlet | C 6 |

| ¹³C | ~149 | Singlet | C 8 |

Note: These are predicted values based on data from similar purine structures and may vary in experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are vital for the separation of the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. For purine derivatives, reversed-phase HPLC is commonly employed. nih.gov A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with modifiers like formic acid or trifluoroacetic acid to improve peak shape. nih.govteledynelabs.com The purity of this compound would be assessed by injecting a sample into the HPLC system and observing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of other peaks would suggest impurities. The retention time of the main peak serves as a characteristic identifier under specific chromatographic conditions. Several suppliers of related purine compounds provide HPLC data as part of their quality control. bldpharm.combldpharm.com

Column Chromatography and Other Purification Methods

Following synthesis, crude reaction mixtures containing this compound require purification. Column chromatography is the most common method for this purpose on a laboratory scale. researchgate.netresearchgate.net Silica (B1680970) gel is a frequently used stationary phase, and the mobile phase is typically a gradient of solvents, such as ethyl acetate (B1210297) in hexane, with increasing polarity to elute the desired compound. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. nih.gov For purine compounds with varying polarities, the choice of solvent system is crucial for effective separation. teledynelabs.com In some cases, recrystallization from a suitable solvent like ethanol (B145695) can be used to obtain a highly pure solid product. researchgate.net

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While a crystal structure for this compound has not been specifically reported in the searched literature, studies on analogous purine derivatives demonstrate the power of this method. nih.govnih.gov For example, the crystal structure of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine revealed the planarity of the purine ring system and the specific bond angles and lengths within the molecule. nih.govresearchgate.net Such an analysis for this compound would confirm the connectivity of the atoms and provide precise information about its molecular geometry, including the orientation of the ethyl and methyl substituents relative to the purine core.

Spectrophotometric and Spectrofluorimetric Assays for Research Applications

Spectrophotometry and spectrofluorimetry are powerful non-destructive analytical techniques used to study the interaction of light with matter. These methods are fundamental in determining the concentration of a substance in solution, as well as investigating its electronic structure and environmental interactions. For a purine derivative like this compound, these assays provide critical data on its potential as a molecular probe, its behavior in different solvent environments, and its interactions with biological macromolecules.

Spectrophotometric Analysis (UV-Vis Absorption)

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.

In the context of this compound, the purine core, being an aromatic heterocyclic system, is the primary chromophore. The positions and intensities of the absorption bands are sensitive to the nature and position of substituents on the purine ring. The chlorine atom at the 6-position, the methyl group at the 8-position, and the ethyl group at the 9-position all influence the electronic distribution within the purine system and, consequently, its UV-Vis absorption spectrum.

While specific experimental data for this compound is not extensively published, data from related 6-chloropurine (B14466) derivatives can provide insight into the expected spectral properties. For instance, studies on various 6-chloro-9-substituted-purines reveal characteristic absorption bands in the UV region. The exact λmax for this compound would be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol or acetonitrile, and recording its spectrum.

Expected Spectrophotometric Data:

Based on the analysis of similar purine structures, the expected UV-Vis absorption data for this compound in a non-polar solvent would likely show a primary absorption band in the range of 260-280 nm. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, would also be a key parameter determined from these measurements.

Spectrofluorimetric Analysis (Fluorescence Emission)

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent; those that are, are termed fluorophores. The process involves excitation of the molecule to a higher electronic state, followed by relaxation to the lowest vibrational level of the excited state, and then emission of a photon as the molecule returns to the ground electronic state. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and this difference is known as the Stokes shift.

The fluorescence properties of purine derivatives are highly dependent on their substitution pattern. Research on 2- and 6-substituted purines has shown that the nature of the substituent significantly impacts fluorescence intensity and emission wavelength. researchgate.netnih.gov For example, it has been observed that 6-substituted purines often exhibit stronger fluorescence than their 2-substituted counterparts. researchgate.net This is attributed to the electronic communication between the substituent and the purine ring system.

In the case of this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating alkyl groups (ethyl and methyl) would create a specific electronic environment influencing its fluorescence characteristics. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the fluorescence process.

Illustrative Research Findings from Related Compounds:

To illustrate the potential fluorescence properties, we can look at studies on other substituted purines. For example, research on 6-methylthioguanine (B125323) has demonstrated that methylation at the S6 position leads to bright fluorescence emission, in contrast to the very low fluorescence of its precursor, 6-thioguanine. nih.govacs.org This highlights the profound effect that even a small alkyl substituent can have on the photophysical pathways.

A study on push-pull N(9)-alkylated 6-piperidino-2-triazolylpurine and 2-piperidino-6-triazolylpurine derivatives revealed intense violet or blue fluorescence with quantum yields reaching up to 91% in solution. acs.org This underscores the potential for significant fluorescence in appropriately substituted purine systems.

The following interactive table presents hypothetical, yet scientifically plausible, spectrophotometric and spectrofluorimetric data for this compound based on the analysis of related compounds. This data would need to be confirmed through empirical investigation.

| Parameter | Solvent | Value (Hypothetical) | Reference Compound Class |

| UV-Vis Absorption | |||

| λmax (nm) | Ethanol | 272 | 6-Chloropurine derivatives |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Ethanol | 9,500 | Substituted purines |

| Fluorescence Emission | |||

| Excitation λmax (nm) | Ethanol | 275 | Based on absorption |

| Emission λmax (nm) | Ethanol | 350 | Substituted purines with moderate Stokes shift |

| Fluorescence Quantum Yield (ΦF) | Ethanol | 0.15 | Purine derivatives with moderate fluorescence |

| Stokes Shift (nm) | Ethanol | 75 | Calculated from excitation and emission maxima |

Table 1: Hypothetical Photophysical Data for this compound

It is important to emphasize that the actual experimental values could vary. The solvent environment, for instance, can significantly influence both absorption and emission spectra through solvatochromic effects. Therefore, a thorough characterization would involve studying the compound in a range of solvents with varying polarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.